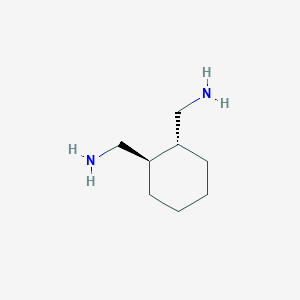

trans-1,2-Cyclohexanedimethanamine

Description

trans-1,2-Cyclohexanedimethanamine (CAS 70795-46-9) is a bicyclic diamine derivative with two amine-functionalized methyl groups in a trans-configuration on the cyclohexane ring. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol. Key physical properties include a density of 0.912 g/cm³, boiling point of 216.3°C at 760 mmHg, and refractive index of 1.477 . The compound is structurally characterized by its rigid cyclohexane backbone and axial-equatorial orientation of the amine groups, which influence its stereochemical reactivity and applications in coordination chemistry and organic synthesis.

Propriétés

IUPAC Name |

[(1R,2R)-2-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYVWDMHYNGVGE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628413 | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70795-46-9 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70795-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination of Cyclohexanedimethanol

One prominent preparation method involves the direct reductive amination of cyclohexanedimethanol, converting the diol to the diamine in a one-step catalytic process under pressurized conditions.

Process Overview : Cyclohexanedimethanol is reacted with an amino compound (often ammonia or a primary amine) and hydrogen gas under pressure in the presence of a suitable catalyst. This leads to the formation of cyclohexanedimethanamine via reductive amination.

Catalyst and Conditions : The reaction mixture is pressurized above atmospheric pressure to enhance amination efficiency. Catalysts typically include metal-based hydrogenation catalysts capable of promoting reductive amination.

Substrate Variants : Both cis and trans isomers of cyclohexanedimethanol (1,2-, 1,3-, and 1,4- variants) can be used, allowing for selective synthesis of the trans-1,2-diamine depending on starting material purity and reaction conditions.

Advantages : This method is a direct, one-step synthesis that avoids intermediate isolation, offering potential for streamlined industrial production.

| Parameter | Typical Value/Range |

|---|---|

| Starting material | trans-1,2-cyclohexanedimethanol |

| Amino compound | Ammonia or primary amines |

| Hydrogen pressure | >1 atm (often several atmospheres) |

| Catalyst | Metal-based hydrogenation catalyst |

| Temperature | Elevated, typically 100–200 °C |

| Yield | High, dependent on catalyst and conditions |

This method is described in patent WO2009114438A2, which details the pressurized catalytic reductive amination process and highlights its applicability to various cyclohexanedimethanol isomers.

Multi-Step Synthesis via Epoxide Opening and Catalytic Cyclization

A more complex synthetic route involves the reaction of cyclohexene oxide with methylamine and subsequent steps to yield trans-1,2-cyclohexanedimethanamine.

Step 1: Epoxide Ring Opening

Cyclohexene oxide reacts with aqueous methylamine under boric acid catalysis. This opens the epoxide ring to form an intermediate amino alcohol.Step 2: Ester Formation and Ring Closing

Addition of sulfuric acid and dewatering forms an ester intermediate, which undergoes ring-closing under alkaline conditions.Step 3: Amination and Distillation

Further reaction with methylamine and boric acid under hermetic conditions, followed by distillation, yields the this compound.Advantages : This method offers high product purity and yield with facilitated isolation and purification, suitable for batch production.

Enantiomeric Purity : Variants of this method allow synthesis of enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine via kinetic resolution using tartaric acid after initial racemic synthesis.

| Step | Reagents/Conditions |

|---|---|

| Epoxide opening | Cyclohexene oxide + aqueous methylamine + boric acid catalyst |

| Ester formation | Sulfuric acid addition and dewatering |

| Ring closing | Alkaline conditions |

| Final amination | Methylamine + boric acid, hermetic reaction |

| Isolation | Distillation |

| Yield and Purity | High, suitable for batch production |

This synthetic pathway is described in literature and patent disclosures, including research by Shen et al. (2013) and patent-related summaries.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Typical Yield | Purity & Notes |

|---|---|---|---|---|

| Reductive Amination of Diol | Cyclohexanedimethanol + amine + H2 + catalyst under pressure | One-step, direct synthesis | High (variable) | Applicable to cis/trans isomers |

| Sulfate Salt Formation & Alkali Treatment | Acid salt precipitation → washing → alkali liberation → extraction | Selective isolation of trans isomer | ~63.5% (based on trans isomer) | High purity after fractional distillation |

| Epoxide Opening & Catalytic Cyclization | Cyclohexene oxide + methylamine + boric acid catalysis + ring closing | High purity, batch production | High | Allows enantiomeric resolution |

Analyse Des Réactions Chimiques

Types of Reactions: trans-1,2-Cyclohexanedimethanamine undergoes various chemical reactions due to the presence of two amine functional groups. These reactions include:

Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.

Common Reagents and Conditions:

Condensation Reactions: Typically require a dehydrating agent and heat.

Acylation Reactions: Often use acyl chlorides or anhydrides in the presence of a base.

Amination Reactions: Usually involve ammonia or amines and may require a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions can produce amides, while amination reactions can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-1,2-Cyclohexanedimethanamine is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of polyamides and other polymers .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of drugs and other bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and can be used to create chiral ligands for asymmetric synthesis .

Industry: In industrial applications, this compound is used in the production of dyes, surfactants, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mécanisme D'action

The mechanism of action of trans-1,2-Cyclohexanedimethanamine involves its ability to participate in various chemical reactions due to the presence of two amine functional groups. These reactions allow it to form bonds with other molecules, leading to the synthesis of a wide range of organic compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparaison Avec Des Composés Similaires

Cis-Isomer: cis-1,2-Cyclohexanedimethanamine

- Molecular Formula : C₈H₁₈N₂ (identical to trans-isomer).

- CAS Number : 70795-45-8 .

- Key Differences :

- Stereochemistry : The cis-isomer has adjacent amine groups in a cis-configuration, leading to distinct spatial interactions.

- Physical Properties : Expected differences in melting point and solubility due to reduced symmetry compared to the trans-isomer.

- Applications : Cis-isomers are often less favored in asymmetric catalysis due to steric hindrance .

trans-N,N′-Dimethyl-1,2-cyclohexanediamine

4,4′-Methylenebis(cyclohexylamine) (PACM)

Comparative Data Table

Activité Biologique

trans-1,2-Cyclohexanedimethanamine, also known as 1,3-cyclohexanedimethanamine, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 2579-20-6

The compound exists as a mixture of cis and trans isomers, which can influence its reactivity and biological properties. The presence of two amine groups allows for potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Hedgehog Signaling : Similar compounds have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in developmental processes and cancer progression. For instance, AY 9944 dihydrochloride, a related compound, inhibits Δ7-dehydrocholesterol reductase with an IC of 13 nM . This suggests that this compound may also interfere with cholesterol biosynthesis and Hh signaling.

- Toxicological Profiles : The toxicity of cyclohexanediamines has been assessed in various studies. For example, acute toxicity tests on zebrafish indicated that certain structural analogs could induce significant behavioral changes . This highlights the potential for this compound to exhibit similar effects.

- Cross-linking Agent : It is utilized as a cross-linking agent in polymer chemistry, which can affect cell adhesion and proliferation in tissue engineering applications . This property may also relate to its biological activity in vivo.

Case Study 1: Toxicity Assessment in Zebrafish

A study evaluated the effects of various synthetic chemicals on zebrafish behavior. The results indicated that exposure to certain amine compounds resulted in increased erratic movements and stress responses . While specific data on this compound was not provided, the findings suggest a need for further investigation into its behavioral toxicity.

Case Study 2: In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, inhibitors targeting the Hh pathway have demonstrated efficacy against various cancer types .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| CAS Number | 2579-20-6 |

| IC for Hh Inhibition | 13 nM (related compound) |

| Toxicity (Zebrafish Model) | Increased erratic behavior |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-1,2-Cyclohexanedimethanamine, and how are they experimentally determined?

- The compound (CAS 70795-46-9) has a density of 0.912 g/cm³, boiling point of 216.3°C at 760 mmHg, and refractive index of 1.477. These properties are typically determined via gas chromatography (GC), differential scanning calorimetry (DSC), and refractometry. Structural validation is achieved using NMR and X-ray crystallography, with stereochemical confirmation via chiral chromatography or optical rotation measurements .

Q. What synthetic methodologies are applicable for this compound?

- Synthesis often involves cyclohexene oxide intermediates, with stereoselective amination using ammonia or alkylamines under controlled pH and temperature. For example, trans-dihydroxylation of cyclohexene derivatives followed by substitution with methylamine groups can yield the desired stereochemistry. Reaction optimization includes monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. How is this compound characterized in polymer applications?

- As a cross-linking agent, its amine groups form hydrogen bonds and ionic interactions with polymers like epoxides or polyurethanes. Mechanical properties (e.g., tensile strength, thermal stability) are assessed using dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA). Reaction kinetics are studied via FT-IR spectroscopy to track amine-epoxide ring-opening reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its conformational stability?

- Computational studies (e.g., density functional theory, DFT) reveal that the trans-1,2 configuration favors equatorial positioning of substituents to minimize steric strain. Conformational energy barriers are calculated using software like Gaussian or ORCA, with validation via NMR coupling constants and X-ray crystallography .

Q. What computational strategies are optimal for modeling this compound’s electronic structure?

- Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties like bond dissociation energies and ionization potentials. Basis sets such as 6-31G(d,p) are used for geometry optimization, while solvent effects are modeled via the polarizable continuum model (PCM) .

Q. How can second harmonic generation (SHG) detect crystalline forms of this compound derivatives?

- SHG microscopy identifies conglomerate crystallization (e.g., (±)-trans-1,2-diaminocyclohexane salts) by distinguishing centrosymmetric vs. non-centrosymmetric crystal packing. Experimental setups involve polarized light microscopy and laser sources (e.g., Nd:YAG) to measure SHG activity, with data analyzed using crystallographic software like Mercury .

Q. What experimental approaches resolve contradictions in reaction mechanisms involving this compound?

- Conflicting data on isomerization pathways are resolved via isotopic labeling (e.g., deuterated analogs) and tandem mass spectrometry (MS/MS). For example, heating this compound in deuterated solvents followed by ¹H-NMR analysis confirms the absence of cis-isomer formation under specific conditions .

Q. How does this compound interact with biological targets in pharmaceutical research?

- Its amine groups act as hydrogen-bond donors in enzyme inhibition studies (e.g., metalloproteases). Binding affinities are quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), with molecular docking simulations performed using AutoDock Vina to predict binding modes .

Methodological Notes

- Data Contradiction Analysis : When experimental results conflict with computational predictions (e.g., unexpected reaction products), perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets) and validate via controlled experiments (e.g., variable-temperature NMR).

- Experimental Design : For polymer cross-linking studies, use a stoichiometric excess of this compound to ensure complete reaction, and monitor gelation points via rheometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.